荷叶碱

描述

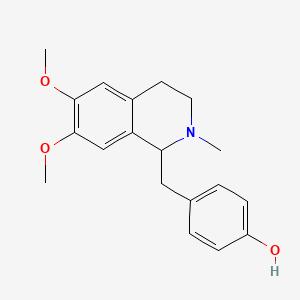

Armepavine is an active compound derived from Nelumbo nucifera, also known as the lotus plant . It has been found to exert anti-inflammatory effects on human peripheral blood mononuclear cells and immunosuppressive effects on T lymphocytes and lupus nephritic mice .

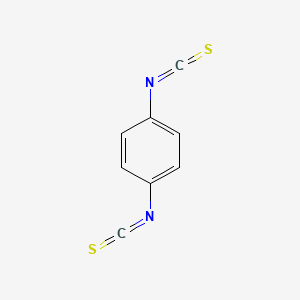

Molecular Structure Analysis

Armepavine has a molecular formula of C19H23NO3 . Its average mass is 313.391 Da and its monoisotopic mass is 313.167786 Da . The structure of Armepavine includes a phenol group and an isoquinoline group .

Physical And Chemical Properties Analysis

Armepavine has a molecular formula of C19H23NO3 . Its average mass is 313.391 Da and its monoisotopic mass is 313.167786 Da . The structure of Armepavine includes a phenol group and an isoquinoline group .

科学研究应用

1. 肝纤维化中的抗纤维化作用

荷叶碱已显示出作为抗纤维化剂的潜力。在硫代乙酰胺诱导的大鼠肝纤维化研究中,发现荷叶碱显着降低血浆天冬氨酸转氨酶和丙氨酸转氨酶水平、肝脏α-平滑肌肌动蛋白表达和胶原含量。这些作用表明其在肝纤维化治疗中的潜在作用 (Weng et al., 2011)。

2. 对自身免疫性疾病的免疫调节作用

荷叶碱显示出免疫调节作用,特别是在系统性红斑狼疮 (SLE) 等自身免疫性疾病中。对表现出与人类 SLE 相似疾病特征的 MRL/MpJ-lpr/lpr 小鼠的研究表明,荷叶碱抑制淋巴结肿大、延长寿命并抑制各种炎性标志物。这表明其作为免疫调节剂管理自身免疫性疾病的潜力 (Liu et al., 2006)。

3. 抗癌特性

草酸荷叶碱因其潜在的抗癌特性而受到研究,特别是在白血病中。对 CCRF-CEM 白血病细胞系的研究所表明,草酸荷叶碱诱导凋亡细胞死亡,表明其在癌症治疗中的潜力 (Jow et al., 2004)。

4. 对肾小球肾炎的治疗作用

荷叶碱已被研究其对自身免疫性新月体肾小球肾炎 (ACGN) 的治疗作用。研究表明,它可以显着减少肾小球新月体,改善蛋白尿和肾功能障碍,并抑制肾脏中的炎性标志物。这支持其在治疗 ACGN 中的潜在应用 (Ka et al., 2010)。

5. 化学分析和药代动力学

已经对荷叶碱的化学分析和药代动力学研究方法的发展进行了大量研究。UPLC-MS/MS 等技术已被用于测定血液样品中的荷叶碱,促进了对其在生物系统中的行为的理解 (Geng et al., 2018)。

未来方向

属性

IUPAC Name |

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKFZIUKXTWQTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955773 | |

| Record name | 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Armepavine | |

CAS RN |

5884-67-3, 524-20-9, 3423-14-1 | |

| Record name | Armepavine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005884673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Armepavine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARMEPAVINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A0GW472W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

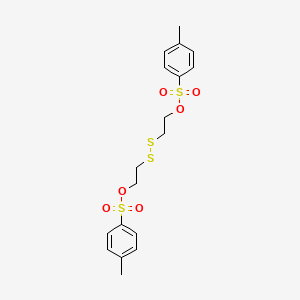

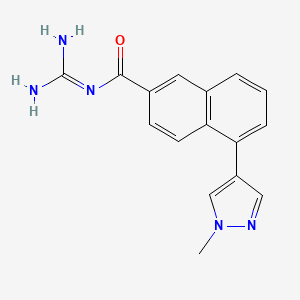

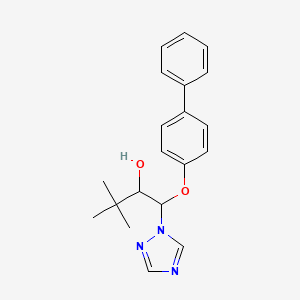

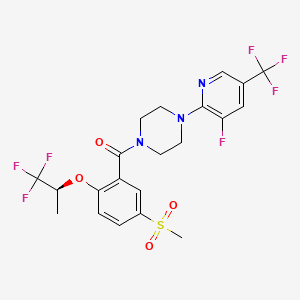

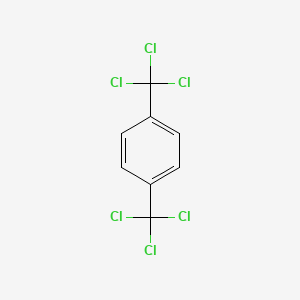

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

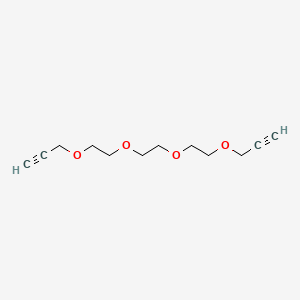

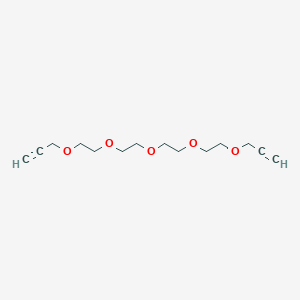

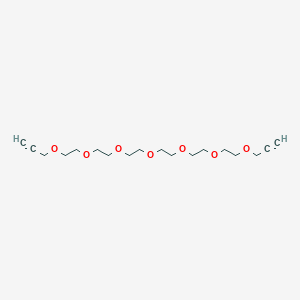

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide](/img/structure/B1667517.png)

![(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4,5-trihydroxyphenyl)prop-2-enamide](/img/structure/B1667527.png)